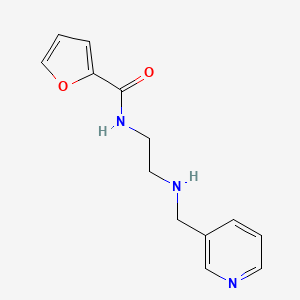

N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide

Description

Properties

Molecular Formula |

C13H15N3O2 |

|---|---|

Molecular Weight |

245.28 g/mol |

IUPAC Name |

N-[2-(pyridin-3-ylmethylamino)ethyl]furan-2-carboxamide |

InChI |

InChI=1S/C13H15N3O2/c17-13(12-4-2-8-18-12)16-7-6-15-10-11-3-1-5-14-9-11/h1-5,8-9,15H,6-7,10H2,(H,16,17) |

InChI Key |

XSYFHBIGFOCYBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CNCCNC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with pyridin-3-ylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Preparation of the Amine Precursor

The amine component, 2-((Pyridin-3-ylmethyl)amino)ethylamine , is synthesized through alkylation or coupling reactions. For example:

-

Ethylene diamine reacts with pyridin-3-ylmethyl chloride to form the desired amine.

-

Alternative routes may involve Boc-protected intermediates (e.g., N-Boc-piperidin-4-yl)methylamine, followed by deprotection with acid (e.g., TFA) to yield the free amine .

Activation of Furan-2-carboxylic Acid

The carboxylic acid is typically activated to enhance reactivity for amide bond formation:

-

Conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride.

-

Use of coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-benzo[d] triazolenium hexafluorophosphate 3-oxide) with DIPEA (N,N-diisopropylethylamine) to facilitate coupling .

Amide Coupling

The activated carboxylic acid reacts with the amine precursor under controlled conditions:

-

Conditions : Room temperature or reflux in solvents like dichloromethane (DCM) .

-

Reagents : Coupling agents (e.g., HATU, EDCl) or direct reaction of acid chlorides with amines.

Reaction Conditions and Reagents

Critical Factors and Challenges

-

Regioselectivity : Ensuring the pyridin-3-ylmethyl group attaches at the correct position (3-position) on the pyridine ring.

-

Furan Stability : Avoiding degradation of the furan ring under acidic or basic conditions during coupling .

-

Side Reactions : Preventing acylation of the secondary amine in the ethylamino group.

Research Findings and Implications

-

Efficiency : Coupling agents like HATU improve reaction yields and reduce side products .

-

Palladium-Catalyzed Reactions : Used in related syntheses for introducing substituents, highlighting versatility in forming complex amide bonds .

-

Structural Insights : The combination of furan and pyridine moieties enhances electronic interactions, potentially influencing biological activity .

Scientific Research Applications

Structural Characteristics

The compound features a furan ring and a pyridine moiety , which contribute to its electronic properties and reactivity. The presence of a carboxamide functional group enhances its biological activity, making it a candidate for various therapeutic applications.

Pharmaceutical Development

The structural characteristics of N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide suggest several potential applications in drug development:

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against bacteria such as Escherichia coli and Staphylococcus aureus . The furan moiety is often associated with anti-inflammatory and anticancer activities, indicating that this compound could also exhibit similar effects.

- Anti-inflammatory Effects : The furan ring's presence is linked to anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

- Anticancer Potential : Preliminary studies suggest that compounds similar to N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide may inhibit tumor growth and induce apoptosis in cancer cells . This makes it a candidate for further pharmacological studies aimed at cancer treatment.

The biological activity of N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anti-inflammatory | Potential to reduce inflammation in models of inflammatory diseases. |

| Anticancer | Promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. |

Case Studies

Several studies have highlighted the efficacy of N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide across different biological contexts:

- Antimicrobial Studies : Research has shown that compounds with similar structures can effectively inhibit the growth of pathogenic bacteria, suggesting that N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide may also possess significant antimicrobial properties .

- Cancer Research : In animal models of breast cancer, treatment with related compounds resulted in significant reductions in tumor size, attributed to mechanisms involving apoptosis and inhibition of cell proliferation pathways .

- Inflammatory Disease Models : Studies on murine models of rheumatoid arthritis indicated that administration of similar compounds led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting their potential utility in autoimmune conditions .

Mechanism of Action

The mechanism of action of N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound shares a furan-2-carboxamide backbone with several analogs described in the evidence, but its substituents distinguish it from others. Below is a comparative analysis:

Table 1: Structural Comparison of Furan-2-Carboxamide Derivatives

Functional Implications of Substituents

- Pyridine vs.

- Naphthofuran vs. Simple Furan : Naphtho[2,1-b]furan derivatives () exhibit broader aromatic systems, which may improve antibacterial efficacy through enhanced membrane interaction .

- Fluorinated Substituents : Fluorophenyl and trifluoroethyl groups in furo[2,3-b]pyridine derivatives () likely increase metabolic stability and target affinity, suggesting applications in kinase inhibition .

Table 2: Reported Activities of Analogs

The target compound’s pyridine moiety could confer selectivity for non-opioid targets, such as kinases or bacterial enzymes, though experimental validation is required.

Biological Activity

N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The integration of a furan ring with a pyridine moiety suggests diverse interactions with biological targets, making this compound a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide is , with a molecular weight of approximately 234.26 g/mol. The compound features a carboxamide functional group, which enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 234.26 g/mol |

| Purity | ≥ 95% |

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The furan moiety is particularly noted for its role in these activities.

Antimicrobial Activity

Studies have shown that N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide exhibits antimicrobial properties against several bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

These findings align with the general trend observed in furan derivatives, which often demonstrate antibacterial effects due to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Anti-inflammatory and Anticancer Activity

The compound's potential anti-inflammatory properties are supported by its structural similarity to other furan derivatives known to inhibit inflammatory pathways. For instance, compounds like FPP-3 have demonstrated protective effects against genotoxicity and modulation of phase I and II detoxifying enzymes, suggesting that N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide may exhibit similar mechanisms .

Molecular docking studies are crucial for understanding how N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide interacts with biological targets. Preliminary studies suggest that it may effectively bind to specific enzymes or receptors, potentially inhibiting their function. This interaction profile could lead to significant therapeutic applications in treating diseases mediated by these targets.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study on furan derivatives demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria, reinforcing the potential of N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide in this area .

- Inflammatory Response Modulation : Research on related compounds indicates that they can inhibit the NF-kB pathway, a critical regulator of inflammation. This suggests that our compound may also possess similar anti-inflammatory capabilities, making it a candidate for treating inflammatory diseases .

- Cancer Cell Proliferation : In vitro studies have shown that furan-containing compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds exhibiting IC50 values in the low micromolar range indicate effective cytotoxicity against tumor cells .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide?

The compound is typically synthesized via coupling reactions between furan-2-carboxylic acid derivatives and amine-containing intermediates. For example, amide bond formation using nBuLi and aldehydes under reflux conditions, followed by purification via reverse-phase HPLC (RP-HPLC) to isolate the target compound . Intermediate characterization with and NMR ensures structural fidelity at each step .

Q. Which analytical techniques are critical for confirming purity and structural identity?

- LC-MS : Determines molecular weight and purity (>95% by HPLC) .

- NMR Spectroscopy : NMR (400 MHz) identifies proton environments (e.g., pyridinyl protons at δ 7.44 ppm, furan signals at δ 6.25–7.52 ppm) .

- IR Spectroscopy : Confirms amide bonds (N-H stretch ~3310 cm, C=O stretch ~1678 cm) .

Q. How is the compound purified after synthesis?

RP-HPLC with UV detection is standard, using gradients of acetonitrile/water with 0.1% trifluoroacetic acid. Preparative columns (C18) ensure high recovery of the product .

Advanced Research Questions

Q. How can structural discrepancies in NMR data be resolved during characterization?

Discrepancies may arise from rotamers or impurities. Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous signals and confirm connectivity. For example, intramolecular hydrogen bonding (N–H⋯O=C) can shift proton resonances, requiring analysis of coupling constants and NOESY correlations .

Q. What strategies optimize multi-step synthetic yields?

- Stepwise Monitoring : Track intermediates via TLC or analytical HPLC to identify bottlenecks .

- Stereochemical Control : Chiral auxiliaries or catalysts (e.g., Gilson Prep HPLC) ensure enantiomeric purity in analogs .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity in amidation steps .

Q. How do intramolecular interactions influence crystallographic analysis?

X-ray crystallography reveals planar amide conformations and dihedral angles between aromatic rings. For example, intramolecular N–H⋯O bonds (2.615 Å) in related furan carboxamides stabilize specific conformations, while weak C–H⋯O interactions form helical chains in the crystal lattice .

Q. What computational tools support structure-activity relationship (SAR) studies?

Molecular docking (e.g., AutoDock) predicts binding to targets like nicotinic receptors. Pharmacophore modeling identifies critical motifs (e.g., pyridinylmethylamino groups for α7 receptor agonism) .

Data Contradiction and Troubleshooting

Q. How to address inconsistent biological activity across assay platforms?

Validate assays with positive controls (e.g., TC-5619 for α7 receptor studies) . Adjust buffer conditions (e.g., pH, co-solvents) to account for solubility-driven artifacts.

Q. Why do synthetic yields vary between batches?

Trace moisture or oxygen can deactivate reagents like nBuLi. Use Schlenk lines for air-sensitive steps and monitor reaction progress in real-time via inline IR .

Methodological Tables

| Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| RP-HPLC | Purification | C18 column, 0.1% TFA, 5→95% MeCN/water | |

| NMR | Structural Confirmation | 400 MHz, δ 6.25–7.52 (furan/pyridine) | |

| X-ray Crystallography | Conformational Analysis | Intramolecular H-bonds, dihedral angles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.